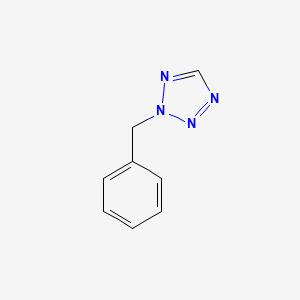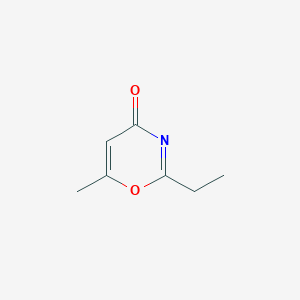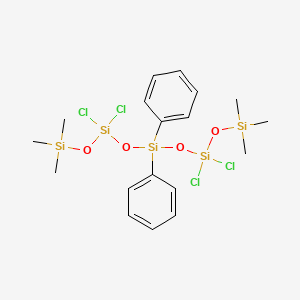
3,3,7,7-Tetrachloro-1,1,1,9,9,9-hexamethyl-5,5-diphenylpentasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetrachloro-1,1,1,9,9,9-hexamethyl-5,5-diphenylpentasiloxane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
Preparation Methods
The synthesis of 3,3,7,7-Tetrachloro-1,1,1,9,9,9-hexamethyl-5,5-diphenylpentasiloxane involves multiple steps and specific reaction conditionsIndustrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
3,3,7,7-Tetrachloro-1,1,1,9,9,9-hexamethyl-5,5-diphenylpentasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of various substituted siloxanes.
Scientific Research Applications
3,3,7,7-Tetrachloro-1,1,1,9,9,9-hexamethyl-5,5-diphenylpentasiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its stability and unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism of action of 3,3,7,7-Tetrachloro-1,1,1,9,9,9-hexamethyl-5,5-diphenylpentasiloxane involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable bonds with other molecules, making it effective in various applications. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
3,3,7,7-Tetrachloro-1,1,1,9,9,9-hexamethyl-5,5-diphenylpentasiloxane can be compared with other similar compounds such as:
Tetrachlorophthalic anhydride: Known for its use in the production of flame retardants and plasticizers.
1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Used in the synthesis of silicone polymers.
4,5,6,7-Tetrachloro-1,3-isobenzofurandione: Utilized in the production of specialty chemicals.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
138796-11-9 |
|---|---|
Molecular Formula |
C18H28Cl4O4Si5 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
dichloro-[[dichloro(trimethylsilyloxy)silyl]oxy-diphenylsilyl]oxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C18H28Cl4O4Si5/c1-27(2,3)23-30(19,20)25-29(17-13-9-7-10-14-17,18-15-11-8-12-16-18)26-31(21,22)24-28(4,5)6/h7-16H,1-6H3 |
InChI Key |
HPJZAGJHCNGSTN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](O[Si](C)(C)C)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


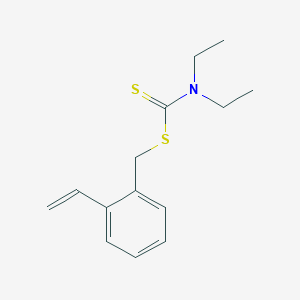
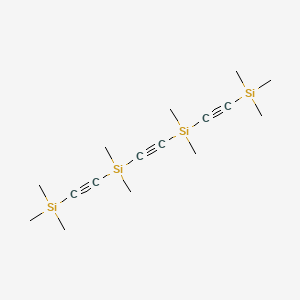
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
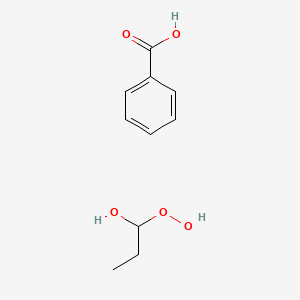
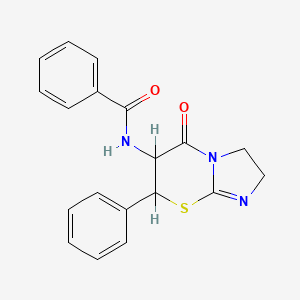

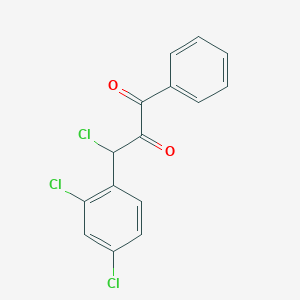
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
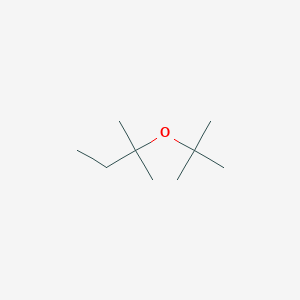
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

